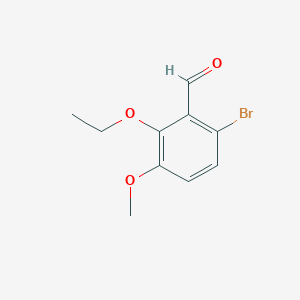

6-Bromo-2-ethoxy-3-methoxybenzaldehyde

Descripción

BenchChem offers high-quality 6-Bromo-2-ethoxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-ethoxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11BrO3 |

|---|---|

Peso molecular |

259.10 g/mol |

Nombre IUPAC |

6-bromo-2-ethoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-6H,3H2,1-2H3 |

Clave InChI |

WRZNPHKAXIOBOJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1C=O)Br)OC |

Origen del producto |

United States |

Comprehensive Spectroscopic Characterization and Application Guide for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

As a Senior Application Scientist, I frequently encounter 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0)—also known as 6-bromo-o-vanillin or NSC95682—as both a highly potent biological inhibitor and a privileged synthetic building block. This in-depth technical guide synthesizes the core spectroscopic data, self-validating synthetic protocols, and mechanistic applications of this molecule, ensuring that researchers and drug development professionals have an authoritative foundation for their workflows.

Introduction: The Molecule and its Biological Significance

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a tetrasubstituted benzene derivative characterized by its unique electronic environment, driven by the electron-withdrawing bromine at C6 and the electron-donating hydroxyl and methoxy groups at C2 and C3, respectively.

Beyond its utility in organic synthesis, this compound is recognized as a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE-1α)[1]. In the context of the Unfolded Protein Response (UPR)—a cellular stress pathway frequently hijacked by cancer cells to survive endoplasmic reticulum (ER) stress—IRE-1α acts as a critical sensor. As detailed by1, NSC95682 inhibits the RNase domain of IRE-1α with an IC₅₀ of 0.08 μM, effectively blocking the splicing of XBP1 mRNA and driving the stressed cell toward apoptosis[1].

Caption: Mechanism of IRE-1α inhibition by 6-bromo-2-hydroxy-3-methoxybenzaldehyde disrupting XBP1 splicing.

Spectroscopic Fingerprinting: Causality & Data

To ensure scientific integrity, every batch of synthesized or procured 6-bromo-2-hydroxy-3-methoxybenzaldehyde must be rigorously validated. The placement of the bromine atom at the C6 position drastically alters the electronic environment compared to the parent o-vanillin.

NMR Spectroscopy Causality

The ¹H NMR spectrum is highly diagnostic of the substitution pattern. The presence of the bromine atom at the C6 position is unequivocally confirmed by the two ortho-coupled aromatic protons (C4-H and C5-H) exhibiting a coupling constant of J ≈ 8.8 Hz. If the bromination had occurred at the more sterically accessible 5-position (yielding 5-bromo-o-vanillin), the spectrum would instead display two meta-coupled doublets with a much smaller coupling constant (J ≈ 2 Hz). This distinction is critical because positional isomers behave entirely differently in downstream cross-coupling reactions[2].

Furthermore, the hydroxyl proton is strongly hydrogen-bonded to the adjacent aldehyde carbonyl, typically appearing as a broad singlet far downfield (δ ~11.80 ppm), which also lowers the carbonyl stretching frequency in IR spectroscopy.

Table 1: ¹H and ¹³C NMR Data Summary (CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.35 | Singlet (s) | - | -CHO (Aldehyde) |

| ¹H | ~11.80 | Broad Singlet (br s) | - | -OH (Intramolecular H-bonded) |

| ¹H | 7.59 | Doublet (d) | 8.8 | Aromatic C5-H |

| ¹H | 7.14 | Doublet (d) | 8.8 | Aromatic C4-H |

| ¹H | 3.94 | Singlet (s) | - | -OCH₃ (Methoxy) |

| ¹³C | 190.3 | - | - | C=O (Aldehyde) |

| ¹³C | 151.9 | - | - | C-OH (Aromatic C2) |

| ¹³C | 140.4 | - | - | C-OCH₃ (Aromatic C3) |

| ¹³C | 131.5, 126.6 | - | - | Aromatic CH (C4, C5) |

| ¹³C | 117.8 | - | - | C-Br (Aromatic C6) |

| ¹³C | 116.3 | - | - | Aromatic C1 |

| ¹³C | 56.4 | - | - | -OCH₃ |

Table 2: IR and MS Data Summary

| Technique | Key Observation | Assignment / Value |

| FT-IR | ~3200 - 3400 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| FT-IR | 1630 - 1650 cm⁻¹ | C=O stretch (Aldehyde, H-bonded) |

| FT-IR | ~600 cm⁻¹ | C-Br stretch |

| HRMS (ESI-) | m/z 228.9500 / 230.9480 | [M-H]⁻ (Characteristic 1:1 Isotopic doublet for ⁷⁹Br/⁸¹Br) |

Experimental Protocol: Synthesis and Spectroscopic Validation

A robust protocol must be a self-validating system. The following methodology details the synthesis of 6-bromo-2-hydroxy-3-methoxybenzaldehyde via the basic hydrolysis of a protected carbonate precursor, coupled immediately with analytical quality control. This method is adapted from established preparative standards documented by 3[3].

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 100 g (0.34 mol) of 3-bromo-2-formyl-6-methoxyphenylmethyl carbonate in 2 L of Methanol (MeOH).

-

Base-Catalyzed Cleavage: Slowly add 500 mL of 10% aqueous NaOH to the solution.

-

Causality: The strong base initiates the nucleophilic cleavage of the carbonate protecting group, revealing the phenoxide ion and preventing premature side reactions at the aldehyde.

-

-

Reflux: Stir the reaction mixture at reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material is completely consumed.

-

Solvent Removal: Cool the mixture to room temperature and remove the MeOH in-vacuo.

-

Causality: Removing the organic solvent forces the product entirely into the aqueous phase as a highly soluble sodium salt, allowing for the extraction of non-polar organic impurities via a preliminary organic wash if necessary.

-

-

Acidification: Cool the aqueous solution to 0°C using an ice bath and carefully acidify to pH 2-3 using concentrated HCl.

-

Causality: Acidification protonates the phenoxide, rapidly precipitating the highly crystalline, water-insoluble 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

-

-

Isolation & Purification: Filter the resulting yellow solid, wash thoroughly with cold distilled water, and dry in-vacuo. Recrystallize from 2-propanol to yield the pure product (mp 95-96 °C).

-

Immediate Validation: Route the batch directly to the analytical workflow (Diagram 2) to confirm the ortho-coupling pattern via NMR and the isotopic mass via HRMS.

Caption: Self-validating analytical workflow for the quality control of 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

Application in Drug Discovery

Beyond its direct use as a UPR pathway inhibitor[4], 6-bromo-2-hydroxy-3-methoxybenzaldehyde is a privileged starting material for complex drug development. The presence of the bromine atom at C6 allows for critical cross-coupling reactions. For instance, it was utilized as the foundational building block in the first total synthesis of the antihypertensive natural products S-(+)-XJP and R-(−)-XJP, where an intramolecular Heck reaction was employed to build the isochroman-4-one core, as published by. Furthermore, it is heavily utilized in the semisynthesis of novel protoberberine derivatives aimed at developing broad-spectrum antiviral agents, as noted by 5[5].

References

-

MedChemExpress. "6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) | IRE1α Inhibitor." MedChemExpress. 1

-

PrepChem. "Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde." PrepChem.com. 3

-

Semantic Scholar. "Synthesis and Evaluation of Novel Phenanthridine Derivatives." Molecules (2019). 2

-

RSC Publishing. "First total synthesis of antihypertensive natural products S-(+)-XJP and R-(−)-XJP." Organic & Biomolecular Chemistry.

-

ACS Publications. "Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents." ACS Pharmacology & Translational Science. 5

-

Google Patents. "IRE-1α inhibitors (US9981901B2)." United States Patent and Trademark Office. 4

Sources

Technical Monograph: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

The following technical guide details the characterization, synthesis, and application of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0).

From Molecular Weight to Metabolic Stability: A Comprehensive Guide for Drug Discovery

Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (often referred to as 6-bromo-o-vanillin) is a critical halogenated scaffold in medicinal chemistry. Unlike its isomer 5-bromovanillin, this compound features a bromine atom ortho to the aldehyde functionality and para to the methoxy group. This specific regiochemistry makes it a unique electrophile for Schiff base formation and a potent inhibitor of IRE1α (Inositol-Requiring Enzyme 1 alpha), a key sensor in the Unfolded Protein Response (UPR) pathway linked to cancer cell survival.

This guide moves beyond basic stoichiometry to address the isotopic molecular weight implications for mass spectrometry, the regioselective synthesis challenges , and the NMR validation protocols required to distinguish it from its thermodynamic byproducts.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and pharmacokinetic quantification, the "average" molecular weight is insufficient due to the significant mass defect and isotopic abundance of bromine.

| Property | Value | Technical Note |

| Formula | C₈H₇BrO₃ | |

| Average MW | 231.04 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 229.9579 Da | Based on ^79^Br (50.7% abundance). |

| Isotope Pattern | 1:1 Doublet | Distinctive M and M+2 peaks of equal intensity (^79^Br/^81^Br). |

| Exact Mass (M+2) | 231.9558 Da | Based on ^81^Br (49.3% abundance). |

Critical Insight for MS Analysis: When analyzing this compound via LC-MS, do not search for a single peak. You must validate the presence of the 1:1 isotopic doublet separated by 2.0 atomic mass units. Absence of this pattern indicates dehalogenation or misidentification.

Physical Characteristics[4]

-

Appearance: Light yellow to orange crystalline powder.

-

Melting Point: 102–105 °C.[1]

-

Solubility: Soluble in DMSO (>50 mg/mL), Chloroform, and Ethyl Acetate. Sparingly soluble in water.

-

Stability: Sensitive to oxidation; store under inert gas (Nitrogen/Argon) at -20°C for long-term retention.

Synthesis & Production Strategy

The Regioselectivity Challenge

Direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) typically yields the 5-bromo isomer.

-

Cause: The free hydroxyl group (-OH) at C2 is a strong ortho/para director.[2] It directs the electrophilic bromine to the para position (C5).

-

Solution: To force bromination at C6 , the directing power of the hydroxyl group must be suppressed via acetylation. This allows the methoxy group (-OMe) at C3 to dominate, directing the bromine para to itself (C6).

Validated Synthetic Workflow

The following protocol outlines the "Protection-Direction-Deprotection" strategy to ensure high regiochemical purity.

Step 1: Protection Acetylation of o-vanillin using acetic anhydride to form 2-acetoxy-3-methoxybenzaldehyde.

Step 2: Regioselective Bromination Bromination of the acetoxy intermediate. The acetoxy group is a weaker activator than the methoxy group. The -OMe group directs the incoming bromine to the C6 position.

Step 3: Hydrolysis Acid-catalyzed hydrolysis removes the acetyl group, restoring the phenol to yield the target 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

Figure 1: Strategic synthesis pathway utilizing steric and electronic control to achieve the C6-bromo isomer.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on proving you have the correct isomer. The 5-bromo impurity is a common artifact that renders biological data void.

NMR Logic: The "Coupling Constant" Test

The definitive method to distinguish the 6-bromo target from the 5-bromo byproduct is 1H NMR Coupling Constants (J-values) of the aromatic protons.

-

Target (6-Bromo): Protons are at positions C4 and C5 . These are ortho to each other.

-

Expected Signal: Two doublets with J ≈ 8.0 – 9.0 Hz .

-

-

Impurity (5-Bromo): Protons are at positions C4 and C6 . These are meta to each other.

-

Expected Signal: Two doublets with J ≈ 1.0 – 2.0 Hz .

-

Protocol:

-

Dissolve 5 mg of sample in DMSO-d6.

-

Acquire 1H NMR (minimum 300 MHz).[3]

-

Zoom into the aromatic region (7.0 – 8.0 ppm).

-

Calculate J values. If J < 3 Hz, reject the batch (it is the 5-bromo isomer).

Figure 2: NMR decision tree for structural validation of the brominated isomer.

Applications in Drug Discovery

IRE1α Inhibition

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a potent inhibitor of the IRE1α RNase activity (IC50 ≈ 0.08 µM).[4] IRE1α is a sensor of endoplasmic reticulum (ER) stress.

-

Mechanism: It forms a Schiff base with specific lysine residues in the RNase domain of IRE1α, preventing the splicing of XBP1 mRNA.

-

Therapeutic Relevance: High XBP1s levels are associated with multiple myeloma and triple-negative breast cancer.

Intermediate for Alkaloid Synthesis

It serves as a precursor for the total synthesis of (±)-norannuradhapurine and other phenanthridine alkaloids. The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki/Heck) to extend the carbon skeleton at the C6 position.

References

-

Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Sheet. Retrieved from

-

MedChemExpress. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: IRE1α Inhibitor. Retrieved from

-

ChemicalBook. Synthesis and Properties of CAS 20035-41-0. Retrieved from

-

PubChem. Compound Summary: 6-Bromovanillin Isomer. National Library of Medicine. Retrieved from

-

BenchChem. Regioselectivity in Bromination of Hydroxybenzaldehydes. Retrieved from

Sources

Technical Guide: Characterization and Handling of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Topic: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0), often distinctively referred to as 6-bromo-o-vanillin , represents a critical halogenated scaffold in medicinal chemistry. Unlike its more common isomer, 5-bromo-o-vanillin, the 6-bromo variant introduces significant steric crowding around the aldehyde functionality, altering its reactivity in Schiff base formation and metal coordination.

This guide provides a definitive technical profile of the compound, resolving common confusion regarding its regiospecificity, melting point, and thermal stability. It serves as a grounded reference for researchers utilizing this scaffold in the synthesis of IRE1

Physicochemical Profile

The distinction between the 6-bromo and 5-bromo isomers is the most frequent source of error in procurement and synthesis. The data below applies strictly to the 6-bromo regioisomer (CAS 20035-41-0).

Core Properties Table

| Property | Value / Description | Confidence Level |

| CAS Number | 20035-41-0 | High (Verified) |

| IUPAC Name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | High |

| Molecular Formula | C | High |

| Molecular Weight | 231.04 g/mol | High |

| Melting Point (MP) | 102 – 105 °C | Experimental (Lit.)[1][2] |

| Boiling Point (BP) | 282.1 ± 35.0 °C (Predicted) | Theoretical* |

| Appearance | Light yellow to orange crystalline powder | Experimental |

| Solubility | Soluble in DMSO (113 mg/mL), Methanol, DCM | Experimental |

| pKa | 7.21 ± 0.15 (Predicted) | Theoretical |

*Note on Boiling Point: Like many poly-functionalized benzaldehydes, this compound is prone to sublimation and oxidative decomposition prior to reaching its atmospheric boiling point. Distillation is not recommended; purification should proceed via recrystallization or chromatography.

Structural Identification (Isomer Differentiation)

Researchers must validate the regiochemistry using

-

Proton Environment: The aromatic protons at C4 and C5 are ortho to each other.

-

Expected Signal: Two doublets (

Hz) in the aromatic region (approx. 7.0–7.4 ppm).[3] -

Contrast: The 5-bromo isomer (CAS 2973-76-4) has protons at C4 and C6, which are meta to each other, typically appearing as two doublets with a small coupling constant (

Hz) or singlets.

Regioselectivity and Synthesis Logic

The synthesis of the 6-bromo isomer is non-trivial because the direct bromination of o-vanillin strongly favors the 5-position (para to the activating hydroxyl group). Accessing the 6-position requires blocking the 5-position or utilizing directed lithiation strategies.

Regioisomer Landscape

The following diagram illustrates the structural relationship and the steric environment of the target compound compared to its common impurities.

Figure 1: Isomer landscape highlighting the difficulty in accessing the 6-bromo regioisomer via direct electrophilic substitution.

Experimental Protocol: Hydrolysis & Isolation

Due to the difficulty of direct synthesis, the most reliable lab-scale protocol involves the hydrolysis of a protected precursor, such as 2-acetoxy-3-methoxy-6-bromobenzaldehyde . This method ensures high purity by separating the bromination step from the final deprotection.

Protocol: Acid-Mediated Deprotection

Objective: Isolation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde from its acetoxy precursor.[2]

Reagents:

-

Precursor: 2-Acetoxy-3-methoxy-6-bromobenzaldehyde[2]

-

Solvent: Methanol (MeOH), HPLC grade

-

Wash: Petroleum Ether[2]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-acetoxy-3-methoxy-6-bromobenzaldehyde (1.0 eq). Dissolve in Methanol (approx. 3 mL per gram of precursor).

-

Hydrolysis: Slowly add 6N HCl (1:1 volume ratio relative to MeOH) to the stirring solution.

-

Mechanism:[5] Acid-catalyzed hydrolysis of the ester (acetate) to restore the phenol.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (SiO

, Hexane:EtOAc 3:1) for the disappearance of the acetate spot. -

Work-up:

-

The product typically precipitates as the methanol evaporates or upon cooling.

-

Separate the solid via filtration (Diafiltration or Büchner funnel).

-

-

Purification: Wash the filter cake with Petroleum Ether (

volumes) to remove non-polar organic impurities. -

Drying: Dry the yellow solid under vacuum at 40 °C to constant weight.

Expected Yield: ~95–99% Target MP: 102–105 °C

Synthesis Workflow Diagram

Figure 2: Workflow for the final stage isolation of the target compound.

Applications in Drug Discovery

The 6-bromo-2-hydroxy-3-methoxybenzaldehyde scaffold is not merely a building block; it possesses intrinsic biological activity and serves as a pharmacophore precursor.

-

IRE1

Inhibition: The compound has been identified as an inhibitor of Inositol-Requiring Enzyme 1 alpha (IRE1 -

Natural Product Synthesis: It is a verified intermediate in the total synthesis of (

)-norannuradhapurine , an isoquinoline alkaloid. -

Schiff Base Ligands: The proximity of the bromine atom to the aldehyde group (position 6 vs position 1) creates a specific steric pocket. When condensed with amines to form Schiff bases, the resulting ligands exhibit unique coordination geometries with transition metals, often utilized in catalysis.

Safety and Handling

-

Hazards: Classed as an Irritant (Xi).[4] Causes skin irritation and serious eye irritation.

-

Storage: Store at Room Temperature (15–25 °C). Keep container tightly sealed in a dry, well-ventilated place.

-

Air Sensitivity: While relatively stable, prolonged exposure to air may oxidize the aldehyde to the corresponding benzoic acid. Store under inert gas (Argon/Nitrogen) for long-term retention of purity.

References

-

Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Sheet. (Accessed 2026).[2][6] Link

-

TCI Chemicals. Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (B1487). Link

-

ChemicalBook. Synthesis and Properties of CAS 20035-41-0. Link

-

SelleckChem. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: IRE1 Inhibitor Data. Link

-

PrepChem. Synthesis of substituted benzaldehydes. Link

Sources

- 1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE price,buy 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE - chemicalbook [chemicalbook.com]

- 2. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 6-Bromovanillin CAS#: 60632-40-8 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. buyersguidechem.com [buyersguidechem.com]

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682): Safety, Handling, and IRE1α Inhibition Protocols

Executive Summary

As a Senior Application Scientist specializing in cellular stress pathways, I frequently encounter challenges in targeting the Unfolded Protein Response (UPR) in preclinical oncology and immunology models. The compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (widely known in the literature as NSC95682 ) has emerged as a highly reliable tool compound. It functions as a1[1]. This technical guide synthesizes the physicochemical properties, mechanistic causality, safety parameters, and self-validating experimental workflows required to successfully utilize this compound in advanced drug development research.

Physicochemical Properties & Molecular Profile

Before deploying any small molecule in a biological assay, it is critical to understand its fundamental properties to anticipate solubility limits and stability constraints.

| Property | Value |

| Chemical Name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| Common Synonyms | NSC95682, 6-bromo-o-vanillin[1] |

| CAS Number | 20035-41-0[2] |

| Molecular Formula | C₈H₇BrO₃[2] |

| Molecular Weight | 231.04 g/mol [2] |

| Primary Target | IRE1α (Endoribonuclease domain)[1] |

| Inhibitory Potency | IC₅₀ = 0.08 μM[1] |

Mechanistic Causality: IRE1α Inhibition in the UPR

To design effective experiments, one must understand the exact node at which NSC95682 intervenes.3[3].

During severe ER stress, the accumulation of misfolded proteins causes the chaperone BiP to dissociate from the luminal domain of IRE1α. This dissociation triggers IRE1α oligomerization and trans-autophosphorylation. The conformational change allosterically activates its cytosolic endoribonuclease (RNase) domain. The RNase domain then unconventionally splices XBP1 mRNA, removing a 26-nucleotide intron to produce the active transcription factor XBP1s, which drives the expression of pro-survival chaperones and ER-associated degradation (ERAD) machinery.

NSC95682 specifically binds to and inhibits this RNase domain. By preventing the formation of XBP1s, the compound forces cells experiencing unresolved ER stress (such as highly secretory multiple myeloma cells) away from adaptation and toward terminal apoptosis.

Figure 1: Mechanism of IRE1α-XBP1 pathway inhibition by NSC95682 during ER stress.

Safety, Hazards, and Laboratory Handling

Maintaining scientific integrity requires strict adherence to safety and handling protocols to prevent compound degradation and ensure reproducible data.

Hazard Classification

According to standardized safety data, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is classified under the following GHS categories: *4[4] *4[4]

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) [2]

Causality of Hazards: The reactive aldehyde group and the brominated aromatic ring make this compound a potential sensitizer and respiratory irritant.

PPE & Engineering Controls

-

Respiratory: Handle powders inside a certified chemical fume hood. If weighing outside a hood is unavoidable, an N95 dust mask is mandatory.

-

Dermal/Ocular: Nitrile gloves and wrap-around safety goggles must be worn.

Storage & Stability

-

Solid Form: Store at -20°C in a desiccator. The compound is stable for up to 3 years under these conditions.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems , ensuring that any observed biological effect is a direct consequence of IRE1α inhibition rather than an experimental artifact.

Protocol 1: Reconstitution and Vehicle Preparation

Causality Check: Aldehydes are highly susceptible to hydration and oxidation. 6[6]. Using old, hygroscopic DMSO will lead to compound precipitation in the assay media and false-negative results.

-

Equilibrate the solid NSC95682 vial to room temperature for 30 minutes in a desiccator before opening to prevent condensation.

-

Add fresh, anhydrous DMSO to create a 10 mM master stock (e.g., 2.31 mg in 1 mL DMSO).

-

Vortex gently until a clear solution is achieved.

-

Aliquot into single-use amber tubes (to protect from light) and immediately freeze at -80°C.

Protocol 2: In Vitro IRE1α RNase Activity Assay (XBP1 Splicing)

To validate that NSC95682 is actively inhibiting its target, you must measure the ratio of unspliced (XBP1u) to spliced (XBP1s) mRNA.

Step-by-Step Methodology:

-

Cell Culture: Seed target cells (e.g., RPMI 8226) at

cells/mL in complete media. -

Pre-treatment: Treat cells with NSC95682 at concentrations ranging from 0.01 μM to 1 μM for 1 hour. Include a vehicle control (0.1% DMSO).

-

ER Stress Induction: Add Thapsigargin (1 μM) to the media for 4 hours.

-

Causality: Thapsigargin irreversibly inhibits the SERCA pump, rapidly depleting ER calcium stores. This causes immediate, synchronous protein misfolding, ensuring a robust and uniform activation of IRE1α across the cell population.

-

-

RNA Extraction: Isolate total RNA using a standard column-based method.

-

cDNA Synthesis & Self-Validation: Synthesize cDNA. Critical Step: Always include a no-reverse-transcriptase (-RT) control. Genomic DNA contamination will artificially inflate the unspliced XBP1u signal, ruining your ratio calculations.

-

PCR & Electrophoresis: Amplify the XBP1 region using flanking primers. Run the products on a 2.5% agarose gel. XBP1u will appear at ~289 bp, while the active XBP1s will appear lower at ~263 bp due to the 26-nucleotide excision.

-

Orthogonal Validation: Run a parallel cell viability assay (e.g., CellTiter-Glo) at the 4-hour mark to prove that the reduction in XBP1s is due to specific RNase inhibition, not general cytotoxicity.

Figure 2: Self-validating experimental workflow for in vitro XBP1 splicing assays.

References

1.[1] "6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) | IRE1α Inhibitor", MedChemExpress. 1 2.[6] "6-Bromo-2-hydroxy-3-methoxybenzaldehyde | IRE1 inhibitor | CAS 20035-41-0", Selleckchem. 6 3.[2] "6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0", Sigma-Aldrich. 2 4.[4] "SAFETY DATA SHEET - TCI Chemicals: (January 31 2025)", TCI Chemicals.4 5.[3] "IRE1 (Inhibitors Agonists Modulators Antagonists)", TargetMol. 3 6.[5] "6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) Storage", MedChemExpress.5

Sources

synthesis of (±)-norannuradhapurine using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

This Application Note is designed for research chemists and drug development professionals. It details the total synthesis of (±)-norannuradhapurine , a bioactive aporphine alkaloid, utilizing 6-Bromo-2-hydroxy-3-methoxybenzaldehyde as the strategic starting material.[1][2]

Introduction & Strategic Analysis

(±)-Norannuradhapurine is a phenolic noraporphine alkaloid exhibiting significant anti-inflammatory activity via the inhibition of NO, PGE2, and cytokines (TNF-

The synthesis described herein relies on a convergent strategy . The key challenge in aporphine synthesis is the formation of the biaryl bond (Ring C closure). This protocol employs a radical-initiated cyclization (Pschorr-type or Tin-mediated) to close the C-ring.

Why 6-Bromo-2-hydroxy-3-methoxybenzaldehyde? This starting material is critical because it pre-installs the halogen handle (Bromine) required for the late-stage radical cyclization. By starting with the bromine in position, the synthesis avoids difficult late-stage halogenation of electron-rich aromatic rings, ensuring high regioselectivity.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the biaryl bond (C-C coupling) and the amide linkage.

Figure 1: Retrosynthetic disassembly of (±)-norannuradhapurine showing the convergence of the brominated aldehyde derivative and the amine fragment.

Detailed Experimental Protocol

Phase 1: Preparation of the Aryl Acid Fragment

Objective: Convert the aldehyde starting material into the phenylacetic acid derivative required for coupling.

Starting Material: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0).[4]

Step 1.1: Benzyl Protection

-

Reagents: Benzyl bromide (BnBr), Potassium carbonate (

), DMF or Acetone. -

Procedure: Dissolve the starting aldehyde in dry DMF. Add 1.2 eq of

and 1.1 eq of BnBr. Stir at RT for 4-6 hours. -

Mechanism: Williamson ether synthesis protects the phenol, preventing interference during subsequent oxidation/reduction steps.

Step 1.2: Reduction to Alcohol

-

Reagents: Sodium Borohydride (

), Ethanol.[1] -

Procedure: Cool the solution of the benzylated aldehyde in ethanol to 0°C. Add

(0.5 eq) portion-wise. Stir for 1 hour. Quench with water. -

Product: 2-Benzyloxy-6-bromo-3-methoxybenzyl alcohol.[1]

Step 1.3: Chlorination

-

Reagents: Thionyl Chloride (

), Benzene or DCM. -

Procedure: Treat the alcohol with

(1.2 eq) at reflux for 1 hour. Evaporate solvent to dryness. -

Product: 2-Benzyloxy-6-bromo-3-methoxybenzyl chloride.[1]

Step 1.4: Homologation to Phenylacetic Acid

-

Reagents: (1) NaCN/DMSO (Cyanation); (2) KOH/EtOH (Hydrolysis).[2]

-

Procedure:

-

Displace the chloride with cyanide (NaCN) in DMSO at 60°C to form the nitrile.

-

Hydrolyze the nitrile by refluxing in aqueous ethanolic KOH.

-

Acidify to precipitate the acid.

-

-

Product: 2-Benzyloxy-6-bromo-3-methoxyphenylacetic acid (Compound A) .

Phase 2: Assembly of the Isoquinoline Core

Objective: Couple Fragment A and B and cyclize to form the B-ring.

Step 2.1: Amide Coupling

-

Reagents: Compound A, Thionyl Chloride, 3,4-methylenedioxyphenethylamine (Homopiperonyl amine),

. -

Protocol:

-

Convert Compound A to its acid chloride using

. -

Dissolve Homopiperonyl amine in

with saturated aqueous -

Add the acid chloride dropwise. Stir vigorously for 3 hours.

-

-

Checkpoint: Monitor TLC for disappearance of amine.

-

Product: Amide intermediate.

Step 2.2: Bischler-Napieralski Cyclization

-

Reagents: Phosphorus Oxychloride (

), Benzene or Toluene. -

Protocol: Reflux the amide with excess

for 2 hours. -

Mechanism: Dehydrative cyclization closes the B-ring to form the dihydroisoquinoline.

-

Product: 1-(2-Benzyloxy-6-bromo-3-methoxybenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline.[1]

Step 2.3: Reduction and N-Protection

-

Reagents: (1)

, EtOH; (2) Trifluoroacetic anhydride (TFAA), Pyridine. -

Protocol:

-

Reduce the imine (dihydroisoquinoline) with

to the tetrahydroisoquinoline. -

Critical Step: Protect the secondary amine with TFAA.

-

Why? The free amine is incompatible with the radical conditions in the next step (susceptible to oxidation or side reactions).

-

-

Product: N-Trifluoroacetyl-1-(2-benzyloxy-6-bromo-3-methoxybenzyl)-tetrahydroisoquinoline.

Phase 3: Radical Cyclization & Deprotection (The Key Steps)

Objective: Construct the aporphine skeleton (Ring C) and reveal the target.

Step 3.1: Radical Cyclization

-

Reagents: Tributyltin hydride (

), AIBN (Azobisisobutyronitrile), dry Benzene or Toluene. -

Protocol:

-

Dissolve the N-protected precursor in degassed dry benzene (0.01 M concentration—High Dilution is Critical to favor intramolecular cyclization over intermolecular reduction).

-

Add AIBN (catalytic) and

(1.2 eq) slowly via syringe pump over 4 hours at reflux. -

Reflux for an additional 2-4 hours.

-

-

Mechanism:

-

AIBN initiates

radical formation. - abstracts the Bromine atom, creating an aryl radical.

-

The aryl radical attacks the electron-rich methylenedioxy ring (Ring D).

-

Re-aromatization yields the tetracyclic core.

-

-

Product: Protected Norannuradhapurine.

Step 3.2: Global Deprotection

-

Reagents: (1)

, MeOH/H2O (N-deprotection); (2) -

Protocol:

-

Hydrolyze the trifluoroacetamide using mild base (

). -

Remove the benzyl group. Note: Since the target contains a methylenedioxy group, avoid harsh Lewis acids like

if possible, or control strictly at -78°C. Catalytic hydrogenolysis (

-

-

Final Product: (±)-Norannuradhapurine .

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow from the brominated aldehyde to the final alkaloid.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Radical Concentration | < 0.02 M | High dilution prevents intermolecular reduction (hydrodebromination) and favors intramolecular ring closure. |

| Inert Atmosphere | Argon/Nitrogen | Oxygen quenches radical species; rigorous degassing of benzene/toluene is mandatory. |

| N-Protection | Trifluoroacetyl | Essential. Free amines or simple amides may interfere with the radical mechanism or undergo oxidation. |

| Bischler-Napieralski | Reflux temp | Ensure complete dehydration. If yield is low, consider using |

References

-

Nimgirawath, S.; Lorpitthaya, R. (2009). "Total Synthesis and the Biological Activities of (±)-Norannuradhapurine". Molecules, 14(1), 89-101.[3]

-

Sigma-Aldrich. "Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde".

-

ChemicalBook. "6-Bromo-2-hydroxy-3-methoxybenzaldehyde Properties and Applications".

Sources

- 1. Total Synthesis and the Biological Activities of (±)-Norannuradhapurine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Total synthesis and the biological activities of (+/-)-norannuradhapurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 [chemicalbook.com]

role of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in synthesizing antihypertensive natural products

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the strategic application of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 6-bromo-o-vanillin ) as a pivotal scaffold in the total synthesis of the antihypertensive natural product XJP (7,8-dihydroxy-3-methylisochroman-4-one).

Topic: The Strategic Role of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in Synthesizing Natural Product XJP

Executive Summary

The synthesis of bioactive isoquinoline and isocoumarin alkaloids demands highly functionalized aromatic scaffolds that allow for regioselective ring closure. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0) emerges as a superior building block for these targets due to its unique "ortho-triad" functionality: an aldehyde (C1), a phenol (C2), and a bromine (C6).

This guide details the protocol for utilizing this scaffold to synthesize (±)-XJP (7,8-dihydroxy-3-methylisochroman-4-one), a potent antihypertensive agent isolated from Musa sapientum (banana peel). The protocol highlights the Intramolecular Heck Reaction strategy, which leverages the C6-Bromine to close the pyran ring with high stereocontrol.

Compound Profile & Strategic Advantage

| Feature | Specification | Synthetic Utility |

| Compound | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | Core Scaffold |

| CAS Number | 20035-41-0 | Precise Identification |

| Functional Motif | Ortho-bromoaldehyde | Enables metal-catalyzed annulation adjacent to the carbonyl. |

| C2-OH / C3-OMe | Ortho-oxygenation | Pre-installed oxygen pattern matches the 7,8-dihydroxy motif of XJP. |

| C6-Bromine | Aryl Halide | Site for Pd-catalyzed cross-coupling (Heck/Suzuki) to form the heterocyclic ring. |

Mechanism of Action (Biological): The target molecule, XJP , and its enantiomer R-(-)-XJP , exhibit significant antihypertensive activity by modulating vascular resistance, likely through antioxidant pathways and NO-mediated vasodilation.

Experimental Protocol: Total Synthesis of XJP

This protocol is based on the asymmetric total synthesis developed by Wang et al. (2014).[1] It transforms the starting material into the target isochroman-4-one via an 8-step sequence.[1][2]

Phase 1: Scaffold Preparation & Protection

Objective: Modify the oxidation state and protecting groups to prepare for cyclization.

-

Demethylation:

-

Reagents:

(Boron tribromide), -

Procedure: Treat 6-Bromo-2-hydroxy-3-methoxybenzaldehyde with

to cleave the C3-methoxy group, yielding the catechol intermediate (6-bromo-2,3-dihydroxybenzaldehyde). -

Why: The target XJP requires a 7,8-dihydroxy pattern.[3]

-

-

Global Protection:

-

Reagents: Benzyl bromide (

), -

Procedure: Protect both phenolic hydroxyls as benzyl ethers.

-

Result: 2,3-Bis(benzyloxy)-6-bromobenzaldehyde.

-

-

Grignard Addition (Introduction of the Side Chain):

-

Reagents: Allylmagnesium bromide or Vinylmagnesium bromide (depending on specific route variant), THF, 0°C.

-

Procedure: Add the Grignard reagent to the aldehyde.

-

Note: To achieve the specific methyl-substituted isochromanone, a propenyl or similar alkene tail is installed.

-

Phase 2: The Key Cyclization (Intramolecular Heck)

Objective: Construct the heterocyclic ring using the C6-Bromine handle.

-

Substrate: The secondary alcohol obtained from Step 3 is often converted to a vinyl ether or modified to position the alkene for ring closure.

-

Reaction:

-

Catalyst:

(10 mol%) or -

Ligand:

or specialized phosphine ligand. -

Base:

or -

Conditions: Reflux in

or DMF.

-

-

Mechanism: The Pd(0) inserts into the C-Br bond (Oxidative Addition). The organopalladium species then coordinates with the pendant alkene and undergoes migratory insertion (carbopalladation), followed by

-hydride elimination to close the ring.

Phase 3: Oxidative Cleavage & Final Deprotection

Objective: Install the ketone functionality and reveal the active natural product.

-

Ozonolysis:

-

Reagents:

, -

Action: Cleaves the exocyclic double bond (formed after the Heck reaction) to generate the C4-ketone (isochroman-4-one core).

-

-

Deprotection:

-

Reagents:

, Pd/C (Hydrogenolysis). -

Procedure: Remove the benzyl groups to restore the catechol moiety.

-

Final Product: (±)-7,8-dihydroxy-3-methylisochroman-4-one (XJP) .

-

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward flow, highlighting the critical role of the 6-Bromo substituent.

Caption: Workflow for the conversion of 6-bromo-o-vanillin to Antihypertensive XJP via Pd-catalyzed cyclization.

Critical Parameters & Troubleshooting

| Parameter | Optimal Condition | Consequence of Deviation |

| Catalyst Loading | 5-10 mol% Pd | Lower loading (<2%) leads to incomplete conversion due to the steric bulk of the ortho-substituents. |

| Solvent (Heck) | Anhydrous DMF or MeCN | Presence of water can quench the organopalladium intermediate or cause hydrolysis of the imine/aldehyde intermediates. |

| Stereochemistry | Chiral HPLC Resolution | The synthesis produces a racemate (±). Separation is required to isolate the more potent R-(-)-XJP enantiomer. |

References

-

Wang, C., et al. (2014).[4][5] "First total synthesis of antihypertensive natural products S-(+)-XJP and R-(-)-XJP."[1][2][5] Organic & Biomolecular Chemistry, 12(37), 7338-7344.[2][5]

-

Liu, J., et al. (2009).[5] "Total synthesis and antihypertensive activity of (±)-7,8-dihydroxy-3-methyl-isochromanone-4." Bioorganic & Medicinal Chemistry Letters, 19(6), 1822-1824.[5]

-

Fu, R., et al. (2019). "Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates." Bioorganic & Medicinal Chemistry, 27(12), 2764-2770.

Sources

- 1. researchgate.net [researchgate.net]

- 2. First total synthesis of antihypertensive natural products S-(+)-XJP and R-(-)-XJP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Current natural products with antihypertensive activity [cjnmcpu.com]

Application Note & Protocol: A Guided Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in medicinal chemistry and materials science. The synthesis commences with the regioselective bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield 6-bromo-2-hydroxy-3-methoxybenzaldehyde. This intermediate is subsequently benzylated via a Williamson ether synthesis to afford the target product. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure a reproducible and safe laboratory experience.

Introduction and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, providing scaffolds for drug discovery and functional materials. The target molecule, 2-benzyloxy-6-bromo-3-methoxybenzaldehyde, incorporates several key functional groups: a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and a stable benzyl ether protecting group.

The synthetic strategy is designed for efficiency and control:

-

Electrophilic Aromatic Bromination: The first step involves the bromination of o-vanillin. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, and the methoxy group is also an ortho-, para-director. The aldehyde group is a deactivating meta-director. The C6 position is ortho to the strongly activating hydroxyl group and para to the methoxy group, making it the most electronically favorable site for electrophilic attack.[1][2] This step yields the key intermediate, 6-bromo-2-hydroxy-3-methoxybenzaldehyde.[3]

-

Williamson Ether Synthesis: The second step protects the phenolic hydroxyl group as a benzyl ether. This classic SN2 reaction involves the deprotonation of the hydroxyl group with a mild base (potassium carbonate) to form a phenoxide nucleophile. This nucleophile then displaces the bromide from benzyl bromide to form the desired ether linkage.[4]

This protocol emphasizes not just the "how" but the "why," providing a robust framework for successful synthesis.

Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

-

N-Bromosuccinimide (NBS): An irritant and oxidizer. Avoid contact with skin and eyes.[5][6] It can cause an allergic skin reaction.[7] Keep away from combustible materials.[8]

-

Benzyl Bromide (BnBr): A lachrymator (causes tearing) and is corrosive.[9][10] It causes severe skin and eye irritation and may cause respiratory irritation.[11] Handle with extreme care and ensure the fume hood has excellent ventilation.

-

Bromine (Br₂): If used as an alternative to NBS, Bromine is highly toxic, corrosive, and fatal if inhaled.[12] It causes severe skin burns and eye damage.[12][13] Always have a sodium thiosulfate or sodium carbonate solution readily available for quenching spills.[14]

-

Solvents (Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane): Flammable and volatile. Keep away from ignition sources. Handle in a well-ventilated area.

Researchers must consult the full Safety Data Sheets (SDS) for all chemicals before commencing work.[5][11][15]

Experimental Workflow Diagram

The overall two-step synthesis is visualized below.

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part A: Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

This procedure details the regioselective bromination of the starting material.

Reagents & Materials

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Hydroxy-3-methoxybenzaldehyde | 152.15 | 5.00 g | 32.86 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.12 g | 34.39 | 1.05 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (5.00 g, 32.86 mmol).

-

Dissolution: Add 100 mL of acetonitrile to the flask and stir at room temperature (approx. 20-25°C) until the solid is completely dissolved.

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (6.12 g, 34.39 mmol) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar than the starting material.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate will form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium thiosulfate (to remove any residual bromine), 100 mL of water, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.

-

Purification: Recrystallize the crude solid from hot 2-propanol or a mixture of ethanol and water to yield the pure product as a yellow solid.[16]

-

Characterization: The expected melting point is approximately 95-96°C.[16] Key ¹H NMR signals will confirm the structure.[17]

Part B: Synthesis of 2-Benzyloxy-6-bromo-3-methoxybenzaldehyde

This procedure details the benzylation of the phenolic intermediate.

Reagents & Materials

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | 231.04 | 5.00 g | 21.64 | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.49 g | 32.46 | 1.5 |

| Benzyl Bromide (BnBr) | 171.04 | 2.9 mL | 24.90 | 1.15 |

| Acetone, anhydrous | 58.08 | 100 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-hydroxy-3-methoxybenzaldehyde (5.00 g, 21.64 mmol) and anhydrous potassium carbonate (4.49 g, 32.46 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reagent Addition: While stirring, add benzyl bromide (2.9 mL, 24.90 mmol) dropwise to the suspension using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

-

Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with a small amount of acetone.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Workup - Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Wash the organic solution with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 19:1 to 9:1) to afford the pure 2-benzyloxy-6-bromo-3-methoxybenzaldehyde. Alternatively, recrystallization from ethanol can be attempted.[4]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

- Vertex AI Search. (2025, October 20).

- Sigma-Aldrich. (2013, March 19).

- Thermo Fisher Scientific. (2010, September 3).

- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.

- Carl ROTH.

- Acros Organics.

- Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook.

- Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.

- Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.

- Santa Cruz Biotechnology.

- Sdfine.

- Thermo Fisher Scientific. (2015, January 19).

- ChemScience.

- RSC Education.

- PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.

- New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.

- TCI Chemicals. (2025, October 28).

- Sigma-Aldrich. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.

- Feringa, B. L., et al. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- Ciriminna, R., et al. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.

- Ciriminna, R., et al. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.

- Martinez, A., et al. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC.

- Chongqing Chemdad Co., Ltd. 2-bromo-3-hydroxy-4-methoxybenzaldehyde.

- YouTube. (2021, March 28).

- Google Patents. EP0149952A2 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.

- Benchchem. Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.

- ChemicalBook. 2,6-Dimethoxybenzaldehyde synthesis.

- Study.com.

- Edubirdie.

- ChemicalBook. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum.

- Semantic Scholar.

- Rasayan J. Chem. (2016, October 20).

- Organic Syntheses Procedure. m-METHOXYBENZALDEHYDE.

- ResearchGate. (2025, August 6). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.

- Asian Journal of Chemistry. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- CymitQuimica. 2-Hydroxy-3-methoxybenzaldehyde.

- Sigma-Aldrich. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.

- PrepChem.com. Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.

- NIST. Benzaldehyde, 2-hydroxy-3-methoxy-.

Sources

- 1. homework.study.com [homework.study.com]

- 2. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]

- 3. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0 [sigmaaldrich.com]

- 4. orientjchem.org [orientjchem.org]

- 5. carlroth.com [carlroth.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. chemscience.com [chemscience.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. westliberty.edu [westliberty.edu]

- 12. science.cleapss.org.uk [science.cleapss.org.uk]

- 13. nj.gov [nj.gov]

- 14. edu.rsc.org [edu.rsc.org]

- 15. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 16. prepchem.com [prepchem.com]

- 17. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum [chemicalbook.com]

using 6-Bromo-2-hydroxy-3-methoxybenzaldehyde in the preparation of biphenyl derivatives

Application Note: High-Efficiency Synthesis of Biphenyl Derivatives via 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Part 1: Executive Summary & Strategic Rationale

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 6-bromo-o-vanillin) is a high-value scaffold for the synthesis of polysubstituted biphenyls, benzofurans, and complex natural products (e.g., the antihypertensive agents S-(+)-XJP and R-(-)-XJP).

Its structural uniqueness lies in the C-6 bromine handle, which is positioned ortho to the aldehyde and meta to the phenol. This specific substitution pattern allows for:

-

Regioselective Cross-Coupling: The bromine atom facilitates Suzuki-Miyaura coupling to generate biphenyl cores.

-

Downstream Cyclization: The adjacent aldehyde and hydroxyl groups serve as a "chemical pincer," enabling rapid heterocyclization into benzofurans or coumarins post-coupling.

-

Chiral Derivatization: The aldehyde functionality provides a handle for asymmetric induction, critical in the synthesis of chiral isochroman derivatives.

This guide details the optimized protocols for converting this scaffold into functionalized biphenyls, emphasizing the Suzuki-Miyaura coupling as the primary transformation.

Part 2: Reaction Engineering & Mechanism

The Challenge of Ortho-Substitution

Coupling at the C-6 position is sterically demanding due to the ortho-formyl group. Furthermore, the free phenolic hydroxyl (C-2) can poison sensitive Pd(0) catalysts or lead to protodeboronation of the boronic acid partner.

Strategic Solution:

-

Pathway A (Direct Coupling): Uses robust catalyst systems (e.g., Pd(dppf)Cl₂) that tolerate free phenols.

-

Pathway B (Protected Coupling - Recommended): Protects the phenol as an acetate or benzyl ether to eliminate catalyst poisoning and improve solubility in non-polar solvents.

Mechanistic Pathway (Suzuki Cycle)

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] The electron-withdrawing aldehyde group at the ortho position actually accelerates this step compared to electron-rich bromides.

-

Transmetallation: The boronic acid (activated by base) transfers the aryl group to the Palladium center.[1]

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways available from this starting material.

Caption: Divergent synthetic pathways. Path B (Protected) is recommended for scale-up to maximize yield and purity.

Part 4: Experimental Protocols

Protocol 1: Protection of Phenol (Acetylation)

Objective: To mask the hydroxyl group, preventing catalyst interference.

Reagents:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (10.0 mmol)

-

Acetic Anhydride (12.0 mmol)

-

Pyridine (15.0 mmol)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the starting material in DCM (50 mL) at 0°C.

-

Add pyridine followed by the dropwise addition of acetic anhydride.

-

Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃, and brine.

-

Isolation: Dry over MgSO₄, concentrate in vacuo. The product, 2-acetoxy-6-bromo-3-methoxybenzaldehyde , is usually obtained as a solid and can be used without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling (The "Gold Standard")

Objective: Synthesis of 2-hydroxy-3-methoxy-6-phenylbenzaldehyde derivatives.[2][3][4]

Reagents:

-

Substrate: 2-Acetoxy-6-bromo-3-methoxybenzaldehyde (or free phenol) (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult couplings)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio) - Degassed

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a condenser, charge the substrate, aryl boronic acid, and base.

-

Solvent Addition: Add the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours.

-

Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blackening indicates catalyst decomposition.

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter through a pad of Celite to remove Palladium residues.

-

Dilute filtrate with Ethyl Acetate (EtOAc) and wash with water and brine.

-

-

Deprotection (In-situ): If the Acetyl protecting group was used, the basic conditions (K₂CO₃/Water/Heat) often cleave it in situ. If not, treat the crude residue with K₂CO₃ in Methanol at RT for 1 hour to reveal the free phenol.

-

Purification: Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Yield Expectations:

| Substrate (Boronic Acid) | Catalyst | Time (h) | Yield (%) | Notes |

| Phenylboronic acid | Pd(PPh₃)₄ | 12 | 88% | Standard conditions |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 10 | 92% | Electron-rich partner |

| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | 18 | 75% | Steric hindrance requires bidentate ligand |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 14 | 85% | Good tolerance of halides |

Part 5: Troubleshooting & Optimization

Problem 1: Low Conversion / Starting Material Recovery

-

Cause: Oxidation of catalyst or poor solubility.

-

Fix: Ensure rigorous degassing of solvents. Switch solvent system to DMF/Water (9:1) and raise temperature to 110°C.

Problem 2: Protodeboronation (Loss of Boronic Acid)

-

Cause: Electron-rich boronic acids or high pH.

-

Fix: Use a milder base (e.g., K₃PO₄) and anhydrous conditions (Dioxane/Base) if possible. Add the boronic acid in portions.

Problem 3: Homocoupling of Boronic Acid

-

Cause: Presence of Oxygen.[5]

-

Fix: Strictly inert atmosphere. Verify the purity of the inert gas line.

Part 6: References

-

Wang, C., et al. (2014).[6] "First total synthesis of antihypertensive natural products S-(+)-XJP and R-(-)-XJP."[6][7][8] Organic & Biomolecular Chemistry, 12(37), 7338-7344.[6]

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Sigma-Aldrich. (n.d.). "Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde."

-

Hanson, J. R., et al. (2008).[6][8] "The conformation of some ortho-bromoarylaldehydes." Journal of Chemical Research, 2008(7), 416-418.[6][8]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. prepchem.com [prepchem.com]

- 3. WO2015106443A1 - Preparation and application of biphenyl compound - Google Patents [patents.google.com]

- 4. diva-portal.org [diva-portal.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 6-溴-2-羟基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. First total synthesis of antihypertensive natural products S-(+)-XJP and R-(−)-XJP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0 [sigmaaldrich.com]

6-Bromo-2-hydroxy-3-methoxybenzaldehyde as a building block in medicinal chemistry

Application Note: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde High-Purity Building Block for Medicinal Chemistry & IRE-1α Inhibition

Abstract

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (6-Bromo-o-vanillin) is a halogenated benzaldehyde derivative serving as a critical pharmacophore in the development of IRE-1α inhibitors and transition metal-based chemotherapeutics. Unlike its isomer 5-bromo-o-vanillin, the 6-bromo derivative offers unique steric occlusion adjacent to the aldehyde functionality, directing Schiff base condensation and metal coordination into specific geometries. This guide details the synthesis, purification, and application of this scaffold, emphasizing its role as a "Hydroxy Aryl Aldehyde" (HAA) warhead in targeting the Unfolded Protein Response (UPR).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| Common Name | 6-Bromo-o-vanillin |

| CAS Number | 20035-41-0 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 102–105 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water |

| pKa (Predicted) | ~6.5 (Phenolic OH) |

Synthetic Workflow & Regiochemistry

The synthesis of the 6-bromo isomer is non-trivial due to the directing effects of the phenol and methoxy groups on the o-vanillin core. Direct bromination of o-vanillin typically yields the 5-bromo isomer (para to the phenol). Accessing the 6-position requires a directed protection strategy or hydrolysis of a pre-functionalized carbonate precursor.

Diagram 1: Synthetic Pathway & Regioselectivity

Caption: Divergent synthetic outcomes based on precursor selection. The carbonate route ensures 6-position bromination.

Detailed Experimental Protocols

Protocol A: Preparation from Carbonate Precursor

Context: This method avoids the formation of the 5-bromo isomer.

Reagents:

-

3-Bromo-2-formyl-6-methoxyphenylmethyl carbonate (Starting Material)[1]

-

Sodium Hydroxide (10% aqueous solution)[1]

-

Methanol (HPLC grade)

-

Hydrochloric Acid (Concentrated)[1]

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 3-bromo-2-formyl-6-methoxyphenylmethyl carbonate (1.0 equiv) and Methanol (20 mL/g).

-

Base Hydrolysis: Add 10% NaOH (5.0 mL/g) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 2 hours with magnetic stirring. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the carbonate.

-

Solvent Removal: Cool to room temperature and remove Methanol in vacuo.

-

Acidification: Cool the remaining aqueous residue to 0 °C in an ice bath. Slowly acidify with Concentrated HCl until pH < 2. A yellow precipitate will form immediately.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (3 x 10 mL).

-

Purification: Recrystallize from 2-Propanol .

-

Yield: ~60-99%

-

Characterization: ¹H NMR (DMSO-d₆) δ 10.24 (s, 1H, CHO), 7.20 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, OMe).

-

Protocol B: Synthesis of Schiff Base Ligands

Context: 6-Bromo-o-vanillin is a "privileged scaffold" for Schiff base synthesis, often used to create N,O-donor ligands for antimicrobial studies.

Reagents:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol)

-

Primary Amine (e.g., 4-aminoantipyrine, ethylenediamine) (1.0 mmol)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

-

Reaction Setup: Dissolve the aldehyde (231 mg, 1 mmol) in hot ethanol (10 mL).

-

Addition: Add the primary amine (1 mmol) dropwise. If the amine is a solid, dissolve in minimal ethanol first.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Reflux at 80 °C for 3–6 hours . The solution will typically darken (orange/red).

-

Crystallization: Cool slowly to room temperature. If no precipitate forms, reduce volume by 50% in vacuo and refrigerate overnight.

-

Wash: Filter and wash with cold ethanol/ether (1:1).

Medicinal Chemistry Application: IRE-1α Inhibition[4]

The 6-bromo-o-vanillin scaffold belongs to the Hydroxy Aryl Aldehyde (HAA) class of inhibitors. It targets IRE-1α (Inositol-Requiring Enzyme 1 alpha) , a sensor of endoplasmic reticulum (ER) stress.[2]

-

Mechanism: The aldehyde group forms a reversible Schiff base (imine) with a specific lysine residue (typically Lys907 ) within the RNase active site of IRE-1α. The adjacent hydroxyl group stabilizes this interaction via hydrogen bonding, while the bromine atom occupies a hydrophobic pocket, enhancing binding affinity compared to non-halogenated analogs.

-

Biological Outcome: Inhibition of IRE-1α RNase activity prevents the splicing of XBP1 mRNA, thereby blocking the Unfolded Protein Response (UPR) and driving apoptotic signaling in cancer cells (e.g., Multiple Myeloma).

Diagram 2: Mechanism of Action (HAA Pharmacophore)

Caption: Covalent (reversible) inhibition of IRE-1α via Schiff base formation with active site Lysine.

References

-

Synthesis & Characterization: "Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde." PrepChem.

- IRE-1α Inhibition: Volkmann, K., et al. "Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease." J. Biol. Chem. 2011.

-

Schiff Base Complexes: Hassan, A.M., et al. "Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review." Adv. J. Chem. A, 2021, 4(2), 87-103.

-

Structural Data: "6-Bromo-2-hydroxy-3-methoxybenzaldehyde."[1][3][4][5] ChemicalBook CAS Database.

-

Regioselectivity Studies: Lear, Y., & Durst, T. "Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones." Can. J. Chem., 1996.[6] (Discusses bromination challenges).

Sources

Application Note: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) in Drug Discovery and UPR Modulation

Executive Summary

In the landscape of modern drug discovery, targeting cellular stress response pathways has emerged as a highly effective strategy for treating malignancies and autoimmune disorders. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde , widely known as NSC95682 or 6-bromo-o-vanillin, is a potent, selective small-molecule inhibitor of Inositol-requiring enzyme 1 alpha (IRE-1α)[1]. Beyond its critical role as a pharmacological probe for the Unfolded Protein Response (UPR), this bromobenzaldehyde derivative serves as a highly versatile synthetic intermediate for the development of complex natural products and novel therapeutics[2].

This application note provides a comprehensive, field-proven guide to utilizing 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. It details the mechanistic rationale for its use in UPR modulation, summarizes key quantitative data, and provides self-validating experimental protocols designed for high reproducibility in preclinical drug development.

Mechanistic Overview: Targeting the IRE-1α/XBP1 Axis

The Endoplasmic Reticulum (ER) is responsible for the folding and processing of secretory and transmembrane proteins. When the protein folding demand exceeds the ER's capacity—a hallmark of highly secretory cancer cells like multiple myeloma—the Unfolded Protein Response (UPR) is triggered[3].

IRE-1α is a bifunctional transmembrane sensor central to the UPR. Upon ER stress, IRE-1α undergoes oligomerization and autophosphorylation, which allosterically activates its cytosolic endoribonuclease (RNase) domain. This RNase domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The spliced transcript translates into XBP1s , a highly active transcription factor that upregulates chaperones and restores ER homeostasis, promoting cancer cell survival[4].

Causality of Inhibition: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) directly binds to and inhibits the RNase domain of IRE-1α with an IC50 of 0.08 μM[1]. By blocking XBP1 splicing, the compound deprives stressed cancer cells of their primary survival mechanism, shifting the UPR signaling trajectory toward apoptosis. Furthermore, recent immunological studies demonstrate that inhibiting the IRE-1α RNase domain prevents the degradation of microRNAs (such as miR-34a), which in turn downregulates the immune checkpoint receptor PD-1 on Natural Killer (NK) cells, enhancing anti-tumor immunity[5].

Mechanism of IRE-1α pathway inhibition by 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682).

Key Applications in Drug Discovery

Oncology & Immunotherapy

Because multiple myeloma and certain solid tumors rely heavily on the IRE-1α/XBP1s pathway to manage the massive ER stress generated by uncontrolled protein synthesis, NSC95682 is utilized as a targeted therapeutic probe. In human myeloma cell lines, it demonstrates dose-dependent inhibition of cellular XBP1 splicing. Additionally, in immunotherapy research, NSC95682 is used to modulate the XBP1/miRNA-34a axis in NK cells, effectively reducing PD-1 expression and preventing tumor-induced immune evasion[4].

Chemical Synthesis & Medicinal Chemistry

Beyond biological assays, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a highly valued building block. The presence of the reactive aldehyde, the hydroxyl group, and the bromine atom at the 6-position makes it an ideal precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions. It is actively used in the total synthesis of:

-

(±)-Norannuradhapurine: An aporphine alkaloid[2].

-

Antihypertensive Natural Products: Specifically, the synthesis of S-(+)-XJP and R-(-)-XJP[2].

-

Novel Phenanthridine Derivatives: Explored for their anticancer properties[6].

Quantitative Data Summary

The following table summarizes the critical physicochemical and biological parameters of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde to guide experimental design[1][2].

| Parameter | Value / Description |

| Chemical Name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| Synonyms | NSC95682, 6-bromo-o-vanillin |

| CAS Number | 20035-41-0 |

| Molecular Weight | 231.04 g/mol |

| Primary Target | IRE-1α (Endoribonuclease domain) |

| In Vitro IC50 | 0.08 μM (IRE-1α RNase activity) |

| Appearance | Yellow solid / crystalline powder |

| Solubility (In Vitro) | Soluble in anhydrous DMSO (Moisture-contaminated DMSO reduces solubility) |

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind specific reagent choices.

Protocol A: Cell-Based XBP-1 mRNA Splicing Assay

This assay evaluates the intracellular efficacy of NSC95682 in blocking IRE-1α RNase activity.

Rationale: Thapsigargin (TG) is utilized to deplete ER calcium stores by inhibiting SERCA pumps. This artificial induction of severe protein misfolding guarantees robust, synchronized IRE-1α activation across the cell population, providing a high signal-to-noise ratio for evaluating the inhibitor[7].

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 or target human myeloma cells in 6-well plates at a density of

cells/well. Incubate overnight at 37°C in 5% -

Compound Pre-treatment: Prepare a serial dilution of NSC95682 in anhydrous DMSO. Treat the cells with NSC95682 (e.g., 0.1 μM, 1.0 μM, 10.0 μM) or a DMSO vehicle control (final DMSO concentration

). Incubate for 2 hours.-

Causality: Pre-incubation allows the small molecule to fully permeate the cell membrane and occupy the IRE-1α RNase active site prior to the massive influx of ER stress.

-

-

Stress Induction: Add Thapsigargin (TG) to a final concentration of 300 nM to all wells (except the negative control well). Incubate for an additional 4 hours.

-

RNA Extraction & RT-PCR: Harvest cells and extract total RNA using a standard TRIzol method. Perform reverse transcription to generate cDNA. Run PCR using primers specifically flanking the 26-nucleotide intron of XBP1.

-

Validation & Readout: Resolve the PCR products on a 2% agarose gel.

-

Self-Validating Check: The negative control (DMSO, no TG) must show a single lower band (Unspliced XBP1u). The positive control (DMSO + TG) must show a distinct shift to a higher band (Spliced XBP1s). Successful inhibition by NSC95682 will demonstrate a dose-dependent restoration of the XBP1u band despite the presence of TG.

-

Protocol B: In Vivo Formulation Preparation (2.5 mg/mL)

Because 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is highly lipophilic, standard aqueous buffers will cause rapid precipitation. This protocol utilizes a co-solvent system to ensure a clear, stable solution for animal dosing[1].

Step-by-Step Methodology (for 1 mL working solution):

-

Stock Preparation: Dissolve 25.0 mg of NSC95682 in 1 mL of fresh, anhydrous DMSO to create a 25.0 mg/mL stock solution. Note: Moisture contamination in DMSO will drastically reduce solubility.

-

Primary Solubilization: Transfer 100 μL of the DMSO stock solution into a sterile vial. Add 400 μL of PEG300. Vortex vigorously for 30 seconds until completely homogeneous.

-

Causality: PEG300 acts as a primary surfactant, enveloping the hydrophobic compound and preventing crystal nucleation.

-

-

Secondary Surfactant: Add 50 μL of Tween-80 to the mixture. Vortex gently. Tween-80 lowers the surface tension for the final aqueous dilution.

-

Aqueous Dilution: Dropwise, add 450 μL of sterile Saline (0.9% NaCl) while continuously swirling the vial.

-

Final Verification: The resulting 1 mL solution (containing 2.5 mg of NSC95682) should be completely clear and free of particulates. Use immediately for in vivo administration to prevent long-term precipitation.

Conclusion & Future Perspectives

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682) bridges the gap between synthetic organic chemistry and advanced molecular biology. As a potent IRE-1α inhibitor, it provides researchers with a highly reliable tool to dissect the Unfolded Protein Response, offering therapeutic avenues in oncology and immunotherapy. By adhering to the rigorous formulation and assay protocols outlined above, drug development professionals can ensure reproducible, high-fidelity data when evaluating UPR-targeted interventions.

References

-

The IRE1α-endonuclease regulates PD-1 expression through a novel XBP1/miRNA-34a axis within Natural Killer cells bioRxiv[Link]

-

The IRE1α Endonuclease Plays a Dual Role in Regulating the XBP1/miRNA-34a Axis and PD-1 Expression within Natural Killer Cells in Hodgkin Lymphoma Karger Publishers[Link]

- US9981901B2 - IRE-1α inhibitors Google P

- WO2008154484A1 - Ire-1a inhibitors Google P

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-溴-2-羟基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. IRE1 | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. karger.com [karger.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2008154484A1 - Ire-1a inhibitors - Google Patents [patents.google.com]

Technical Guide: Optimizing Yield & Regioselectivity in 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0).